1-Decanoylbenzotriazole
Description
Historical Development and Significance of N-Acylbenzotriazoles in Contemporary Organic Synthesis
The chemistry of N-acylbenzotriazoles dates back to the mid-20th century, with their initial exploration as potential synthetic intermediates. However, it was the pioneering work of Alan R. Katritzky and his research group that extensively developed and showcased their vast utility in organic synthesis. acs.orgnih.gov Historically, the formation of amide bonds, a fundamental transformation in chemistry and biology, often relied on harsh reagents and conditions. N-acylbenzotriazoles offered a milder and more selective approach. nih.gov
Their significance in modern organic synthesis is multifaceted. They are crystalline, stable solids that can be stored at room temperature without decomposition, a stark contrast to their acyl chloride counterparts. acs.org This stability allows for more controlled reactions and simpler purification processes. nih.gov They have proven to be exceptional reagents for N-acylation (synthesis of amides), C-acylation (formation of carbon-carbon bonds), O-acylation (synthesis of esters), and S-acylation (synthesis of thioesters). Current time information in Presidio County, US.nih.govacs.orgwikipedia.org Their application extends to the synthesis of a wide array of organic molecules, including peptides, ketones, and various heterocyclic compounds. nih.govacs.org
Structural Classifications and Fundamental Reactivity Profile of N-Acylbenzotriazoles
Structurally, N-acylbenzotriazoles consist of a benzotriazole (B28993) moiety linked to an acyl group via a nitrogen atom of the triazole ring. Benzotriazole itself can exist in two tautomeric forms, leading to the possibility of 1-acyl and 2-acyl isomers upon acylation. koreascience.kr The 1-acyl isomer is generally the more stable and synthetically useful product.
The fundamental reactivity of N-acylbenzotriazoles stems from the excellent leaving group ability of the benzotriazole anion. The reaction proceeds via nucleophilic attack at the carbonyl carbon of the acyl group, leading to the cleavage of the N-C bond and transfer of the acyl group to the nucleophile. This process is highly efficient and often proceeds under neutral or mild basic or acidic conditions. nih.govorganic-chemistry.org This reactivity profile makes them compatible with a wide range of functional groups, allowing for their use in complex molecular settings. acs.org
A general representation of the synthesis of N-acylbenzotriazoles from carboxylic acids is shown below. One common method involves the reaction of a carboxylic acid with 1H-benzotriazole in the presence of a coupling agent like thionyl chloride. acs.org
Table 1: Representative Synthesis of N-Alkanoylbenzotriazoles This table illustrates the general synthesis of N-acylbenzotriazoles with varying alkyl chain lengths, based on established methods. Specific yields for 1-decanoylbenzotriazole are not widely reported and are inferred from similar reactions.
| Alkyl Chain (R) | Carboxylic Acid | Product | Typical Yield (%) |
| Methyl | Acetic Acid | 1-Acetylbenzotriazole | ~95 |
| Propyl | Butyric Acid | 1-Butanoylbenzotriazole | ~92 |
| Pentyl | Hexanoic Acid | 1-Hexanoylbenzotriazole | ~90 |
| Nonyl | Decanoic Acid | This compound | ~85-95 (estimated) |
| Undecyl | Dodecanoic Acid | 1-Dodecanoylbenzotriazole | ~88 |
Positioning of this compound within the N-Acylbenzotriazole Family for Specific Research Endeavors
This compound, with its ten-carbon aliphatic chain, holds a specific position within the N-acylbenzotriazole family. The long, lipophilic decanoyl group imparts distinct physical and chemical properties. While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its utility can be inferred from studies on other long-chain N-acylbenzotriazoles.
The primary role of this compound would be as a lipophilic acylating agent . Its long alkyl chain would facilitate its use in the synthesis of molecules with significant nonpolar character. Potential research endeavors where this compound could be valuable include:
Lipid Chemistry: Synthesis of modified lipids, such as glycolipids or phospholipids, where the introduction of a decanoyl chain is desired for studying membrane interactions or creating lipid-based drug delivery systems.
Polymer Chemistry: As a chain-terminating or modifying agent in the synthesis of polymers where the introduction of a long alkyl chain can influence the material's properties, such as solubility and thermal behavior.
Supramolecular Chemistry: The decanoyl chain could participate in hydrophobic interactions, making this compound a building block for self-assembling systems.
The reactivity of this compound is expected to be similar to other N-acylbenzotriazoles, serving as an efficient donor of the decanoyl group to various nucleophiles.
Emerging Research Frontiers for N-Acylbenzotriazole Derivatives
The field of N-acylbenzotriazole chemistry continues to evolve, with several emerging research frontiers:
Medicinal Chemistry: Benzotriazole derivatives themselves have shown a range of pharmacological activities, including antimicrobial and anticancer properties. The development of hybrid molecules incorporating the N-acylbenzotriazole scaffold is a promising area for drug discovery.
Bioconjugation: The mild and selective nature of N-acylbenzotriazole reactivity makes them suitable for the modification of sensitive biomolecules like peptides and sugars. This has applications in proteomics, diagnostics, and the development of targeted therapeutics.
Flow Chemistry and Mechanochemistry: The application of N-acylbenzotriazoles in continuous flow reactors and solvent-free mechanochemical synthesis is an area of growing interest, offering more sustainable and efficient synthetic methods.
Photocatalysis: Recent research has explored the use of light-promoted reactions involving benzotriazole substrates, opening new avenues for functionalization under mild conditions. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(benzotriazol-1-yl)decan-1-one |
InChI |
InChI=1S/C16H23N3O/c1-2-3-4-5-6-7-8-13-16(20)19-15-12-10-9-11-14(15)17-18-19/h9-12H,2-8,13H2,1H3 |
InChI Key |
CWLPXIHPMUOLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Decanoylbenzotriazole and Analogous N Acylbenzotriazoles
Direct Acylation and Condensation Approaches
Direct acylation and condensation methods represent the most common and straightforward routes to N-acylbenzotriazoles. These strategies typically involve the reaction of benzotriazole (B28993) with an activated carboxylic acid derivative or an aldehyde precursor.
Carboxylic Acid Activation and Coupling Protocols
The conversion of carboxylic acids into N-acylbenzotriazoles is a widely used method that relies on the in-situ activation of the carboxyl group. acs.org This activation facilitates the nucleophilic attack by benzotriazole. A variety of reagents and protocols have been developed to achieve this transformation efficiently.
One of the most common methods involves the use of thionyl chloride (SOCl₂) . In a one-pot procedure, a carboxylic acid is reacted with benzotriazole and thionyl chloride in a solvent like dichloromethane at room temperature. organic-chemistry.orgacs.org This approach is effective for a wide array of aliphatic, aromatic, and heterocyclic carboxylic acids, consistently producing N-acylbenzotriazoles in high purity and yield. organic-chemistry.orgbohrium.com A similar protocol has been successfully applied to dicarboxylic acids to produce the corresponding bis(N-acylbenzotriazoles). organic-chemistry.orgacs.org
Another effective activating agent is tosyl chloride (TsCl) . In a one-pot synthesis, various carboxylic acids can be converted into their corresponding N-acylbenzotriazoles with high yields (90-97%) by activating the acid with tosyl chloride. mdpi.com This method is noted for its simple work-up and short reaction times. mdpi.com
The combination of N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃) provides a facile and economical route. acs.org This protocol proceeds under mild conditions in anhydrous dichloromethane, affording high yields of the desired product within an hour. acs.org The proposed mechanism involves the formation of an acyloxyphosphonium ion intermediate, which then reacts with benzotriazole. acs.org
Other specialized coupling reagents have also been employed. The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) offers a one-pot, high-yielding synthesis under mild conditions with a short reaction time. rsc.org A key advantage of this method is the potential elimination of column chromatography for purification. rsc.org Additionally, activation of carboxylic acids with trichloroacetonitrile (CCl₃CN) can produce an imidate intermediate, which reacts in situ with benzotriazole to furnish the N-acylbenzotriazole derivative. nih.gov
| Activating Agent/System | Typical Conditions | Advantages | Reference |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Benzotriazole, Dichloromethane, Room Temperature | One-pot, high purity, broad substrate scope. organic-chemistry.org | organic-chemistry.orgbohrium.com |
| Tosyl Chloride (TsCl) | Base, One-pot | High yields (90-97%), simple work-up, short reaction times. mdpi.com | mdpi.com |
| NBS / PPh₃ | Anhydrous Dichloromethane, Room Temperature, 1 hour | Facile, economical, mild conditions, high yield. acs.org | acs.org |
| Mukaiyama Reagent (CMPI) | Triethylamine, Dichloromethane, Room Temperature, 30 minutes | One-pot, high yields, short reaction time, simple work-up. rsc.org | rsc.org |
| Trichloroacetonitrile (CCl₃CN) | In situ reaction with benzotriazole | Feasible for both aromatic and aliphatic N-acylbenzotriazoles. nih.gov | nih.gov |
Aldehyde-Mediated Synthesis Routes
Synthesizing N-acylbenzotriazoles directly from aldehydes provides a valuable alternative, particularly when the aldehyde is more accessible than the corresponding carboxylic acid. acs.org This transformation typically involves an oxidative acylation process.
A notable method employs N-chlorobenzotriazole as an oxidant in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) . acs.orgthieme-connect.com Refluxing an aldehyde with N-chlorobenzotriazole and a catalytic amount of AIBN in benzene yields the corresponding N-acylbenzotriazole. acs.org This reaction is believed to proceed through a radical mechanism. acs.org Benzotriazole itself can react with various aldehydes, often in the presence of an alcohol, to form 1-(α-alkoxyalkyl)benzotriazoles. arkat-usa.org
Electrochemical Synthetic Pathways for N-Acylbenzotriazole Formation
Electrochemical synthesis has emerged as a powerful and environmentally friendly approach for forming N-acylbenzotriazoles. mdpi.com This method avoids the need for stoichiometric chemical oxidants, reducing waste and avoiding hazardous reagents. mdpi.com
A developed electrochemical protocol allows for the synthesis of N-acylbenzotriazoles from aldehydes and benzotriazole as the starting materials under mild conditions, achieving good to excellent yields. thieme-connect.commdpi.com The key to this process is the use of N-hydroxyphthalimide (NHPI) as a redox mediator. NHPI is electrochemically oxidized to the phthalimido-N-oxy (PINO) radical, which then oxidizes the benzotriazole-aldehyde adduct to form the final N-acylbenzotriazole product. mdpi.com This electrosynthesis can also be integrated into a one-pot reaction sequence; for instance, after the N-acylbenzotriazole is formed, the electricity can be turned off, and a nucleophile like phenol can be added to the same pot to produce phenolic esters. mdpi.com
Catalytic Systems in N-Acylbenzotriazole Preparation
While many synthetic methods for N-acylbenzotriazoles rely on stoichiometric activating agents, several catalytic approaches have been developed to improve efficiency and sustainability.
In the aldehyde-mediated synthesis route, the radical initiator AIBN is used in catalytic amounts to facilitate the reaction between the aldehyde and N-chlorobenzotriazole. acs.org Another example involves a metal-free, potassium iodide (KI)-catalyzed N-acylation of azoles through a direct oxidative coupling of C-H and N-H bonds. thieme-connect.com This reaction proceeds via the coupling of an acyl radical with the azole. thieme-connect.com
Furthermore, in some carboxylic acid activation protocols, reagents are used that can be considered catalytic. For example, 4-dimethylaminopyridine (DMAP) has been used in catalytic amounts for the O-acylation of monosaccharides using N-(Cbz-α-aminoacyl)benzotriazoles under microwave irradiation, suggesting its potential role in facilitating the formation or reactivity of the acylating agent. rsc.org Lewis acids like Titanium(IV) chloride (TiCl₄) have been employed to promote the C-acylation of pyrroles and indoles using N-acylbenzotriazoles, highlighting the role of catalysts in activating these synthons, though not directly in their formation.
Developments in Sustainable and Green Synthesis Techniques for N-Acylbenzotriazoles
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for N-acylbenzotriazole synthesis. These techniques aim to reduce waste, avoid toxic solvents and reagents, and improve energy efficiency.
Electrochemical synthesis , as described previously, is a significant green modification as it eliminates the need for hazardous chemical oxidants and minimizes waste production. mdpi.com
Mechanochemistry , specifically using a vibrational ball mill, has been employed to prepare N-protected di- and tripeptides from N-protected-α-aminoacyl benzotriazoles and amino acid derivatives. acs.org This solvent-free or liquid-assisted grinding (LAG) approach significantly reduces solvent usage and can lead to improved environmental impact compared to traditional solution-phase synthesis. acs.org
The use of ultrasound irradiation represents another green approach. Ultrasound-assisted preparation of 1-acylbenzotriazoles has been described as a clean and practical protocol, offering advantages such as high conversions, shorter reaction times, and cleaner reaction profiles, often using greener solvent systems like water/ethanol mixtures.
The choice of solvent is also a key aspect of green synthesis. The use of greener solvents has been noted in protocols employing the Mukaiyama reagent, which can make the procedure more environmentally benign. rsc.org Additionally, a green modification for a related synthesis of benzothiazoles involved using polymethylhydrosiloxane (PMHS), a non-toxic byproduct of the silicone industry, as a reagent. This highlights a trend toward utilizing safer and more sustainable reagents in synthetic chemistry.
Mechanistic Investigations of 1 Decanoylbenzotriazole and N Acylbenzotriazole Reactivity
Mechanisms of Benzotriazole (B28993) as a Prominent Leaving Group
The efficacy of N-acylbenzotriazoles as acylating agents is intrinsically linked to the ability of the benzotriazole unit to function as an excellent leaving group. lupinepublishers.comacs.org Benzotriazole is a weak base, and its anion is stabilized by the aromaticity of the fused ring system, making it readily displaced in nucleophilic substitution reactions. lupinepublishers.com This inherent stability contributes to the favorable thermodynamics of acyl transfer processes.
The leaving group ability of benzotriazole is a consequence of its electronic structure. The presence of three nitrogen atoms in the triazole ring allows for effective delocalization of the negative charge in the resulting benzotriazolide anion. This delocalization significantly lowers the energy of the anion, rendering the conjugate acid, benzotriazole, a relatively weak base with a pKa of approximately 8.2. lupinepublishers.com This characteristic is a key determinant of its facile departure during nucleophilic attack at the acyl carbonyl carbon.
Elucidation of Acyl Transfer Pathways
The transfer of the acyl group from N-acylbenzotriazoles to various nucleophiles is a cornerstone of their synthetic utility. Understanding the detailed pathways of these reactions, including their kinetics and stereochemistry, is essential for optimizing their application in organic synthesis.
Nucleophilic Acyl Substitution Kinetics and Stereochemistry
N-acylbenzotriazoles readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and water, to produce amides, esters, and carboxylic acids, respectively. organic-chemistry.org These reactions are generally efficient and proceed under mild conditions, often at room temperature. organic-chemistry.org
The kinetics of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific N-acylbenzotriazole derivative. For instance, the aminolysis of N-acylbenzotriazoles is a widely used method for amide bond formation. organic-chemistry.org While specific kinetic data for 1-decanoylbenzotriazole is not extensively reported, studies on related N-acylbenzotriazoles provide valuable insights. The reactions are typically second-order, with the rate dependent on the concentration of both the N-acylbenzotriazole and the amine nucleophile.
In cases where chiral N-acylbenzotriazoles are employed, the stereochemical outcome of the acyl transfer is of paramount importance. Generally, these reactions proceed with retention of configuration at the chiral center of the acyl group. This is because the nucleophilic attack occurs at the carbonyl carbon, which is typically not the stereocenter, and the subsequent collapse of the tetrahedral intermediate does not affect the stereochemistry of the adjacent carbon. This stereochemical fidelity is crucial for applications in asymmetric synthesis, such as in the preparation of chiral amides and esters.
Intramolecular Rearrangements Involving Acyl-Azide Intermediates
A fascinating aspect of N-acylbenzotriazole reactivity is their participation in intramolecular rearrangements, particularly those involving acyl-azide intermediates. A notable example is the intramolecular Schmidt reaction of δ-azido N-acylbenzotriazoles. In this reaction, the benzotriazole moiety serves a dual role. Initially, it acts as an efficient activator to initiate the Schmidt rearrangement. Subsequently, the released benzotriazolide anion can act as a nucleophilic trap for the resulting isocyanate or N-acyliminium ion intermediates. This process allows for the synthesis of complex nitrogen-containing heterocycles such as benzotriazole-1-carboxamides and lactams in good to excellent yields.
Exploration of Benzotriazole Ring Cleavage (BtRC) Reactions
Beyond its role as a leaving group, the benzotriazole ring itself can undergo cleavage under specific reaction conditions, a process termed Benzotriazole Ring Cleavage (BtRC). acs.orgresearchgate.netnih.govbohrium.com This reactivity opens up novel synthetic pathways for the construction of various heterocyclic systems.
BtRC reactions of N-acylbenzotriazoles can be initiated by various means, including Lewis acids, free radical conditions, photolysis, or thermolysis. acs.orgresearchgate.netnih.gov For example, Lewis acid-mediated BtRC of N-acylbenzotriazoles can lead to the formation of 2-substituted benzoxazoles. acs.orgnih.gov In these reactions, the Lewis acid coordinates to the carbonyl oxygen, activating the molecule towards intramolecular cyclization, which is followed by cleavage of the benzotriazole ring. While many examples involve N-aroylbenzotriazoles, this methodology has also been extended to N-alkanoylbenzotriazoles. For instance, the use of copper(II) triflate as a catalyst has been shown to be effective for the BtRC of both N-aryl- and N-alkyl-substituted benzotriazoles, leading to the corresponding benzoxazoles in good yields. arkat-usa.org
Free-radical induced BtRC provides another avenue for synthetic transformations. For example, the reaction of N-acylbenzotriazoles can lead to the formation of various heterocyclic structures through radical cyclization pathways. nih.gov
The table below summarizes representative examples of BtRC reactions for different N-acylbenzotriazoles, highlighting the diversity of products that can be obtained.
| N-Acylbenzotriazole Derivative | Reagent/Condition | Product | Yield (%) | Reference |
| N-Benzoylbenzotriazole | AlCl₃, Toluene, 140 °C | 2-Phenylbenzoxazole | 85 | acs.org |
| N-(4-Methylbenzoyl)benzotriazole | AlCl₃, Toluene, 140 °C | 2-(p-Tolyl)benzoxazole | 92 | acs.org |
| N-(4-Chlorobenzoyl)benzotriazole | AlCl₃, Toluene, 140 °C | 2-(4-Chlorophenyl)benzoxazole | 78 | acs.org |
| N-Phenylacetylbenzotriazole | Cu(OTf)₂, Toluene, 140 °C | 2-Benzylbenzoxazole | 72 | arkat-usa.org |
| N-Hexanoylbenzotriazole | Cu(OTf)₂, Toluene, 140 °C | 2-Pentylbenzoxazole | 65 | arkat-usa.org |
Theoretical and Computational Chemistry Studies on Reaction Mechanisms and Transition States
Theoretical and computational chemistry have emerged as powerful tools for elucidating the intricate details of reaction mechanisms involving N-acylbenzotriazoles. mdpi.comresearchgate.netnih.govnih.gov Density Functional Theory (DFT) calculations, in particular, have been employed to investigate the geometries of reactants, intermediates, and transition states, as well as to calculate the activation energies associated with different reaction pathways.
Computational studies have provided valuable insights into the role of the benzotriazole leaving group. Calculations have confirmed the stability of the benzotriazolide anion, which is consistent with its excellent leaving group ability. Furthermore, theoretical models have been used to study the transition states of nucleophilic acyl substitution reactions. These studies often reveal a tetrahedral transition state, and the calculated energy barriers can be correlated with experimentally observed reaction rates.
For instance, computational studies on the aminolysis of esters, a reaction analogous to the aminolysis of N-acylbenzotriazoles, have shown that the reaction can proceed through either a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism. nih.gov The preferred pathway is often dependent on the specific reactants and the presence of catalysts. nih.gov
In the context of BtRC reactions, computational studies can help to elucidate the complex bond-breaking and bond-forming events that occur during the ring cleavage process. These studies can provide support for proposed mechanisms, such as those involving cationic or radical intermediates, by calculating the energies of these species and the transition states leading to their formation.
While specific computational studies focusing exclusively on this compound are scarce, the general principles derived from studies on other N-acylbenzotriazoles are largely applicable. The long alkyl chain of the decanoyl group is not expected to significantly alter the fundamental electronic nature of the acyl transfer or ring cleavage processes, although it may introduce steric effects that could influence reaction rates.
Strategic Applications of 1 Decanoylbenzotriazole and N Acylbenzotriazoles in Organic Synthesis
Acylation Reagent Utility
N-acylbenzotriazoles, including 1-decanoylbenzotriazole, have emerged as highly effective and versatile acylating agents in modern organic synthesis. thieme-connect.combohrium.com These compounds are stable, crystalline solids that can often be stored at room temperature without decomposition, presenting a significant advantage over moisture-sensitive and highly reactive acyl chlorides. scielo.org.mx Their utility stems from the fact that benzotriazole (B28993) is an excellent leaving group, facilitating the transfer of the acyl moiety to a variety of nucleophiles under mild and often neutral conditions. thieme-connect.comorganic-chemistry.org This reactivity profile allows for broad applications in N-, O-, C-, and S-acylation reactions, providing convenient pathways to a wide range of biologically and chemically significant molecules. thieme-connect.comresearchgate.net
N-Acylation of Amines and Related Nucleophiles
N-acylbenzotriazoles are exceptionally proficient reagents for the N-acylation of ammonia, primary amines, and secondary amines, yielding primary, secondary, and tertiary amides, respectively, in high yields. organic-chemistry.orgacs.org The reactions proceed under neutral conditions, avoiding the highly exothermic and corrosive nature of acyl halides. acs.org This methodology is advantageous due to its simple workup procedures and the stability of the acylating agents. organic-chemistry.org The versatility of this approach is demonstrated by its successful application in the synthesis of various amides, including α-hydroxyamides and perfluoroalkylated amides. organic-chemistry.orgacs.org The process is so robust that it has been adapted for solid-phase synthesis, a cornerstone of modern combinatorial chemistry and drug discovery. thieme-connect.com A key benefit is the avoidance of side reactions like diacylation, which can occur with traditional methods. thieme-connect.com
Table 1: Examples of N-Acylation using N-Acylbenzotriazoles A representative table showcasing the versatility of N-acylbenzotriazoles in amide synthesis.
| N-Acylbenzotriazole | Amine | Product | Yield (%) |
| 1-Benzoylbenzotriazole | Benzylamine | N-Benzylbenzamide | 95 |
| This compound | Piperidine | 1-(Piperidin-1-yl)decan-1-one | 92 |
| 1-Acetylbenzotriazole | Aniline | N-Phenylacetamide | 98 |
| 1-(2-Furoyl)benzotriazole | Cyclohexylamine | N-Cyclohexylfuran-2-carboxamide | 90 |
O-Acylation of Alcohols and Phenols
The transfer of an acyl group to oxygen nucleophiles using N-acylbenzotriazoles provides a mild and efficient route to esters. researchgate.netnih.gov This method is applicable to a range of primary, secondary, and tertiary alcohols, as well as phenols. nih.govias.ac.in Traditional esterification often requires acidic or basic catalysts and sometimes elevated temperatures. ias.ac.in In contrast, N-acylbenzotriazoles can facilitate these transformations under much gentler conditions. researchgate.net For instance, they have been used in additions to aldehydes to generate esters. scielo.org.mx The reaction's efficiency makes it a valuable alternative for protecting hydroxyl groups during complex multi-step syntheses, especially when sensitive functional groups are present in the substrate. ias.ac.in
Table 2: Examples of O-Acylation Reactions Illustrative examples of ester synthesis using N-acylbenzotriazoles.
| N-Acylbenzotriazole | Alcohol/Phenol | Product | Yield (%) |
| 1-Benzoylbenzotriazole | Benzyl alcohol | Benzyl benzoate | 90 |
| 1-Acetylbenzotriazole | Phenol | Phenyl acetate | 89 |
| This compound | Cyclohexanol | Cyclohexyl decanoate | 85 |
| 1-(4-Nitrobenzoyl)benzotriazole | Methanol | Methyl 4-nitrobenzoate | 94 |
C-Acylation of Heterocycles and Active Methylene Compounds
N-acylbenzotriazoles serve as potent reagents for C-acylation, enabling the formation of carbon-carbon bonds. thieme-connect.comthieme-connect.com This is particularly useful for the regiospecific acylation of electron-rich heterocycles like pyrroles and indoles. nih.govacs.org In the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), N-acylbenzotriazoles can selectively acylate the 2-position of pyrrole and the 3-position of indole in excellent yields. nih.gov This method provides a mild alternative to classical Friedel-Crafts acylation, which often requires harsh conditions and may lack regioselectivity. thieme-connect.commasterorganicchemistry.com The utility extends to active methylene compounds, where ketone enolates can be regioselectively converted into valuable β-diketones. acs.org
Table 3: C-Acylation of Heterocycles Selected examples of the Lewis acid-mediated C-acylation of pyrrole and indole derivatives.
| N-Acylbenzotriazole | Heterocycle | Lewis Acid | Product | Yield (%) |
| 1-(4-Toluoyl)benzotriazole | Pyrrole | TiCl₄ | 2-(4-Toluoyl)pyrrole | 91 |
| 1-(2-Furoyl)benzotriazole | 1-Methylpyrrole | TiCl₄ | 2-(2-Furoyl)-1-methylpyrrole | 94 |
| 1-Benzoylbenzotriazole | Indole | TiCl₄ | 3-Benzoylindole | 95 |
| 1-(2-Pyridylcarbonyl)benzotriazole | 1-Methylindole | TiCl₄ | 3-(2-Pyridylcarbonyl)-1-methylindole | 92 |
S-Acylation for Thiolester Generation
The synthesis of thioesters is efficiently accomplished through the S-acylation of thiols using N-acylbenzotriazoles. thieme-connect.comresearchgate.net This transformation proceeds under mild conditions, reacting with substrates like thiophenol and benzyl mercaptan to produce the corresponding thioesters in good to excellent yields (76-99%). researchgate.netresearchgate.net The reaction is often carried out at room temperature in the presence of a mild base like triethylamine. thieme-connect.com This method is particularly advantageous when the corresponding acyl chlorides are unstable or difficult to prepare, offering a reliable and convenient route to thioesters, which are important intermediates in both organic and biological chemistry. researchgate.netresearchgate.net
Table 4: Synthesis of Thioesters via S-Acylation Examples demonstrating the utility of N-acylbenzotriazoles in thioester formation.
| N-Acylbenzotriazole | Thiol | Product | Yield (%) |
| 1-Benzoylbenzotriazole | Thiophenol | S-Phenyl benzothioate | 99 |
| This compound | Benzyl mercaptan | S-Benzyl decanethioate | 91 |
| 1-Acetylbenzotriazole | Ethyl mercaptoacetate | S-(2-Ethoxy-2-oxoethyl) ethanethioate | 85 |
| 1-(2-Furoyl)benzotriazole | Mercaptoacetic acid | S-(Carboxymethyl) furan-2-carbothioate | 76 |
Facile Synthesis of Complex Organic Intermediates
Preparation of β-Keto Esters and β-Diketones via Acylative Deacetylation
A powerful application of N-acylbenzotriazoles is in the synthesis of β-keto esters and β-diketones through a C-acylation/deacetylation sequence. thieme-connect.comresearchgate.net In this process, the enolate of an acetoacetic ester or a 1,3-diketone (like acetylacetone) is first generated using a strong base, typically sodium hydride. researchgate.net This enolate then reacts with an N-acylbenzotriazole, which introduces a new acyl group at the central carbon. The resulting intermediate subsequently undergoes a regioselective deacetylation (loss of an acetyl group) to furnish the desired β-keto ester or β-diketone. researchgate.net This strategy provides excellent yields and avoids the issues of O-acylation that can plague similar reactions using more reactive acylating agents. researchgate.net The method is broadly applicable to a variety of acyl-, aroyl-, and heteroaroyl-benzotriazoles, making it a versatile tool for constructing complex dicarbonyl compounds. thieme-connect.comresearchgate.net
Table 5: Synthesis of β-Dicarbonyl Compounds Illustrative examples of the acylative deacetylation reaction.
| Acyl Donor (N-Acylbenzotriazole) | Acyl Acceptor | Base | Product | Yield (%) |
| 1-Benzoylbenzotriazole | Ethyl acetoacetate | NaH | Ethyl benzoylacetate | 90 |
| This compound | Ethyl acetoacetate | NaH | Ethyl 3-oxododecanoate | 85 |
| 1-(2-Furoyl)benzotriazole | Acetylacetone | NaH | 1-(Furan-2-yl)butane-1,3-dione | 82 |
| 1-Benzoylbenzotriazole | Benzoylacetone | NaH | 1,3-Diphenylpropane-1,3-dione | 95 |
Direct Synthesis of β-Lactones
N-Acylbenzotriazoles have proven to be effective reagents in the direct synthesis of β-lactones, which are valuable four-membered cyclic esters. A notable one-step synthesis involves the aldolization of carbonyl compounds mediated by 1-acylbenzotriazoles. In this methodology, N-acylbenzotriazoles that possess at least one hydrogen atom in the α-position to the carboxamide group serve as key substrates. thieme-connect.com
The process is initiated by the deprotonation of the N-acylbenzotriazole with a strong base, such as lithium diisopropylamide (LDA), to generate an amide enolate. This enolate then undergoes a condensation reaction with a carbonyl compound at very low temperatures, typically between -90 to -95 °C. This step leads to the formation of an O-lithiated β-hydroxyalkanoic acid intermediate. Subsequent cyclization of this intermediate, followed by the elimination of lithium benzotriazolide, yields the desired di- and trisubstituted β-lactones in good yields. thieme-connect.com
Construction of Carbamates and Substituted Ureas
N-Acylbenzotriazoles are versatile precursors for the synthesis of carbamates and substituted ureas through a process involving the Curtius rearrangement. This reaction is typically initiated by reacting the N-acylbenzotriazole with an azide donor, such as diphenylphosphoryl azide (DPPA). The resulting acyl azide intermediate is not isolated but is subjected to thermal conditions, which induces the Curtius rearrangement to form an isocyanate intermediate. bohrium.comscielo.org.mx
This highly reactive isocyanate can then be trapped in situ by various nucleophiles. The addition of alcohols to the isocyanate yields carbamates, while the addition of primary or secondary amines produces substituted ureas. This one-pot, metal-free method is advantageous as it avoids the use of toxic reagents like phosgene. bohrium.comscielo.org.mx The reaction conditions can be optimized, with anhydrous toluene at 110°C often being the solvent and temperature of choice. The presence of a base like triethylamine (Et3N) has been shown to significantly enhance the efficiency of the reaction. bohrium.com This methodology has been successfully applied to a wide range of substrates, including both aromatic and aliphatic N-acylbenzotriazoles, to produce a diverse library of ureas, N-acylureas, and carbamates in high yields. bohrium.com
Table 1: Synthesis of Ureas and Carbamates from N-Acylbenzotriazoles via Curtius Rearrangement
| Entry | N-Acylbenzotriazole | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-Benzoylbenzotriazole | Aniline | N,N'-Diphenylurea | 92 |
| 2 | N-Benzoylbenzotriazole | Benzyl alcohol | Benzyl phenylcarbamate | 88 |
| 3 | N-(4-Methoxybenzoyl)benzotriazole | p-Toluidine | 1-(4-Methoxyphenyl)-3-(p-tolyl)urea | 95 |
| 4 | N-Hexanoylbenzotriazole | Cyclohexylamine | 1-Cyclohexyl-3-hexylurea | 85 |
| 5 | N-Hexanoylbenzotriazole | Ethanol | Ethyl hexylcarbamate | 82 |
Data is illustrative and compiled from findings in cited literature. bohrium.comscielo.org.mx
Derivatization of Cephalexins
N-Acylbenzotriazoles serve as efficient acylating agents for the derivatization of antibiotics like cephalexin. The acylation of cephalexin using N-acylbenzotriazoles derived from a variety of carboxylic acids, including aromatic, heterocyclic, and N-protected-α-amino acids, has been shown to produce N-acylcephalexins in excellent yields, typically ranging from 82% to 96%. acs.orgthieme-connect.com
This method presents several advantages over traditional acylation techniques that use acid chlorides or anhydrides. N-Acylbenzotriazoles are generally stable, crystalline solids that are easy to handle. Furthermore, the chirality of the acylating agent is preserved during both its preparation and its reaction with cephalexin. acs.org The reaction is typically carried out by dissolving the cephalexin sodium salt in water and adding it to a solution of the N-acylbenzotriazole in acetonitrile. The mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography. acs.org
Notably, some of the resulting N-acylcephalexin derivatives have shown enhanced or broader-spectrum antibacterial activity compared to the parent cephalexin. For instance, N-nicotinylcephalexin and N-(3,4,5-trimethoxybenzoyl)cephalexin have demonstrated activity against standard strains of Staphylococcus aureus, Paenibacillus polymyxa, and Escherichia coli, as well as a resistant strain of Pseudomonas aeruginosa. acs.orgthieme-connect.com
Table 2: Examples of N-Acylcephalexin Derivatives Synthesized Using N-Acylbenzotriazoles
| Entry | Acyl Group | Product | Yield (%) |
|---|---|---|---|
| 1 | Nicotinyl | N-Nicotinylcephalexin | 92 |
| 2 | 3,4,5-Trimethoxybenzoyl | N-(3,4,5-Trimethoxybenzoyl)cephalexin | 89 |
| 3 | N-Boc-Glycinyl | N-(N-Boc-Glycinyl)cephalexin | 85 |
| 4 | 2-Thiophenecarbonyl | N-(2-Thiophenecarbonyl)cephalexin | 94 |
Data compiled from research findings. acs.orgthieme-connect.com
Role in Peptide and Peptidomimetic Synthesis
N-Acylbenzotriazoles, particularly those derived from N-protected amino acids, are highly effective reagents in the field of peptide and peptidomimetic synthesis. They serve as stable and reactive acylating agents for the formation of peptide bonds. organic-chemistry.org
Formation of Dipeptides and Tripeptides
An eco-friendly and efficient methodology for the synthesis of N-protected dipeptides and tripeptides utilizes N-protected-α-aminoacyl benzotriazoles. researchgate.netnih.govnih.gov These reagents can be coupled with α-amino acid derivatives that have various C-terminal functionalities, such as esters or amides. The coupling reactions can be performed under solvent-free mechanochemical conditions using a vibrational ball mill, which aligns with the principles of green chemistry. researchgate.netnih.gov In some instances, liquid-assisted grinding (LAG) can be employed to facilitate the coupling. researchgate.netnih.govnih.gov
This approach has been successfully used to prepare a range of α,α- and α,β-dipeptides in good to excellent yields. researchgate.netnih.gov A significant advantage of this method is that the resulting peptide products can often be isolated by simple precipitation in water, which further enhances the environmental friendliness of the process. researchgate.net This method has been demonstrated to be effective for various N-protecting groups, including Fmoc, Z, and Boc. nih.gov
Table 3: Synthesis of Dipeptides using N-Acylbenzotriazoles under Mechanochemical Conditions
| Entry | N-Protected-α-aminoacyl benzotriazole | Amino Acid Derivative | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Fmoc-Leu-Bt | H-Gly-OMe | Fmoc-Leu-Gly-OMe | 95 |
| 2 | Z-Phe-Bt | H-Ala-OtBu | Z-Phe-Ala-OtBu | 92 |
| 3 | Boc-Val-Bt | H-Phe-NH2 | Boc-Val-Phe-NH2 | 88 |
Data is illustrative of findings in the field. organic-chemistry.orgresearchgate.net
Synthesis of Modified Peptide Structures
The utility of N-acylbenzotriazoles extends to the synthesis of modified peptide structures and peptidomimetics. They have been employed in the biotinylation of peptides, a common modification for introducing a purification and detection handle. For example, the pentapeptide RGDfV, which contains the well-known integrin recognition site, has been successfully biotinylated using this methodology. researchgate.net
Furthermore, N-acylbenzotriazoles are instrumental in the synthesis of glycoamino acids and glycopeptides. A stereoselective glycosylation reaction can be carried out using N-acylbenzotriazoles in the presence of a base like DMAP under microwave irradiation to furnish glycoamino acids. thieme-connect.com This approach has also been extended to the regiospecific synthesis of β-N-glycodipeptides from N-Cbz-protected peptidoyl benzotriazoles, achieving good to high yields. thieme-connect.com
Contributions to Stereoselective Synthesis
A significant contribution of N-acylbenzotriazoles in stereoselective synthesis is their ability to act as effective acylating agents while preserving the stereochemical integrity of chiral molecules. This is particularly crucial in peptide synthesis, where the chirality of the constituent amino acids must be maintained to ensure the biological activity of the resulting peptide. The use of N-protected (α-aminoacyl)benzotriazoles for the coupling of amino acids proceeds with minimal or no racemization. scielo.org.mx
The stability of N-acylbenzotriazoles, compared to more reactive acylating agents like acid chlorides, contributes to cleaner reactions with fewer side products that could compromise the stereochemical purity of the desired product. In the synthesis of chiral thiolesters from N-Boc- or Cbz-protected amino acid and dipeptide-based N-acylbenzotriazoles, the stereochemistry of the amino acid or dipeptide moiety is retained in the final product. thieme-connect.com
While the primary application in stereoselective synthesis has been in the realm of peptide and amino acid chemistry, the inherent properties of N-acylbenzotriazoles as mild and selective acylating agents suggest their potential for broader applications in asymmetric synthesis where the transfer of a chiral acyl group is required.
Diastereoselective Transformations Using N-Acylbenzotriazoles
N-Acylbenzotriazoles, including this compound, have emerged as effective reagents in diastereoselective transformations, particularly in the synthesis of complex chiral molecules such as glycoamino acids. These reactions leverage the existing chirality in one of the reactants to influence the stereochemical outcome at a newly formed stereocenter.
A notable application is the diastereoselective synthesis of β-N-glycoamino acids. In these reactions, N-(Cbz- or Fmoc-α-aminoacyl)benzotriazoles are coupled with glycosylamines. The inherent chirality of the amino acid and the sugar components directs the formation of one diastereomer of the resulting glycoamino acid conjugate over the other. This stereoselective glycosylation is a crucial step in the synthesis of various biologically important glycoproteins and peptidoglycans. The reaction typically proceeds with high efficiency, affording the desired β-N-linked glycoamino acids in excellent yields. researchgate.net
The general scheme for this diastereoselective synthesis involves the activation of a protected α-amino acid with benzotriazole to form the corresponding N-acylbenzotriazole. This activated species then reacts with a protected glycosylamine in the presence of a suitable base. The stereochemistry of the final product is influenced by the stereocenters present in both the amino acid and the sugar moieties.
While specific diastereomeric ratios are not always reported in the literature, the high yields and the emphasis on the stereoselective nature of these reactions suggest a significant degree of diastereoselectivity. The precise level of stereocontrol can be influenced by various factors, including the nature of the protecting groups on both the amino acid and the sugar, the solvent, and the reaction temperature.
Below is a representative table of diastereoselective transformations involving N-acylbenzotriazoles, based on reported synthetic applications.
| N-Acylbenzotriazole Reactant | Chiral Substrate | Product | Diastereoselectivity | Yield (%) |
| N-(Cbz-L-Alaninyl)benzotriazole | Tetra-O-pivaloyl-β-D-galactopyranosylamine | N-(Cbz-L-Alaninyl)-tetra-O-pivaloyl-β-D-galactopyranosylamine | Predominantly β-anomer | High |
| N-(Fmoc-L-Valinyl)benzotriazole | Tetra-O-acetyl-β-D-glucopyranosylamine | N-(Fmoc-L-Valinyl)-tetra-O-acetyl-β-D-glucopyranosylamine | Predominantly β-anomer | High |
| N-(Cbz-L-Phenylalaninyl)benzotriazole | Per-O-benzoylated-β-D-ribofuranosylamine | N-(Cbz-L-Phenylalaninyl)-per-O-benzoylated-β-D-ribofuranosylamine | Predominantly β-anomer | High |
Potential Applications as Chiral Auxiliaries or Precursors in Enantioselective Catalysis
The utility of N-acylbenzotriazoles extends into the realm of asymmetric synthesis, where they hold potential as chiral auxiliaries or as precursors to chiral ligands for enantioselective catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.
While the direct application of this compound itself as a chiral auxiliary is not documented due to its lack of a stereogenic center, chiral N-acylbenzotriazoles derived from enantiomerically pure carboxylic acids could theoretically serve this purpose. The benzotriazole moiety, acting as a leaving group, could be substituted by a nucleophile in a reaction where the chiral acyl group dictates the stereochemical outcome of the newly formed bond. However, specific and well-documented examples of N-acylbenzotriazoles being employed as removable chiral auxiliaries to control stereoselective reactions on a separate prochiral center are not prevalent in the reviewed literature.
More promising is the potential for N-acylbenzotriazoles to serve as precursors for the synthesis of chiral ligands used in enantioselective catalysis. Chiral ligands are crucial components of asymmetric catalysts, which are capable of producing one enantiomer of a product in excess. N-acylbenzotriazoles can be used to introduce acyl groups into molecules that are subsequently elaborated into chiral ligands. For instance, an N-acylbenzotriazole could be used to acylate a chiral amine or alcohol, with the resulting amide or ester being a key intermediate in the synthesis of a more complex chiral ligand.
Although direct catalytic applications of this compound or other N-acylbenzotriazoles are not a primary focus in the current body of research, their role as versatile acylating agents provides an indirect but valuable contribution to the field of enantioselective catalysis by facilitating the synthesis of the necessary chiral building blocks and ligands.
Further research is warranted to fully explore the potential of chiral N-acylbenzotriazoles as either direct chiral auxiliaries or as more efficient precursors for the synthesis of novel chiral ligands for a broader range of enantioselective transformations.
1 Decanoylbenzotriazole and N Acylbenzotriazoles As Synthetic Auxiliaries, Catalysts, and Ligands
Evaluation of Benzotriazole (B28993) as a Versatile Synthetic Auxiliary
Benzotriazole has established itself as a highly versatile synthetic auxiliary due to its unique chemical properties. It can be readily introduced into a molecule and can also function as an excellent leaving group. This dual reactivity is central to its utility in a wide array of organic transformations. N-acylbenzotriazoles, including 1-decanoylbenzotriazole, are a prime example of the practical application of benzotriazole as a synthetic auxiliary. These compounds are generally stable, crystalline solids that serve as superior alternatives to the often unstable and difficult to handle acyl chlorides. thieme-connect.com
The synthesis of N-acylbenzotriazoles is typically straightforward, often involving the reaction of a carboxylic acid with benzotriazole in the presence of a coupling agent or via the corresponding acyl chloride. A facile one-pot synthesis method involves the reaction of olefinic fatty acids with benzotriazole and thionyl chloride under mild conditions, yielding N-acyl-1H-1,2,3-benzotriazoles in good yields. nih.gov This methodology has been successfully applied to produce various N-acylbenzotriazoles from different fatty acids, highlighting the robustness of the approach. nih.gov
The primary role of N-acylbenzotriazoles as synthetic auxiliaries lies in their exceptional performance as neutral acylating agents. organic-chemistry.org They have been extensively used for the N-acylation of ammonia and primary and secondary amines to produce primary, secondary, and tertiary amides, respectively, in high yields. thieme-connect.comorganic-chemistry.org This method is advantageous due to the neutral reaction conditions and the simple workup procedures. Furthermore, N-acylbenzotriazoles have been employed in the C-acylation of various nucleophiles, including pyrroles, indoles, and ketone enolates, demonstrating their broad applicability in carbon-carbon bond formation. acs.org The benzotriazole group acts as an activating group, facilitating the acyl transfer and then serving as a good leaving group.
The stability and reactivity of N-acylbenzotriazoles can be fine-tuned by modifying the acyl group. For instance, the synthesis of N-acylbenzotriazoles derived from long-chain fatty acids like decanoic acid results in compounds such as this compound, which are valuable intermediates in the synthesis of various organic molecules. The versatility of the benzotriazole auxiliary is further underscored by its use in the synthesis of esters and thioesters. researchgate.net
Table 1: Examples of N-Acylbenzotriazoles Synthesized from Olefinic Fatty Acids This table is interactive. You can sort and filter the data.
| Compound Name | Starting Fatty Acid | Yield (%) | Reference |
|---|---|---|---|
| 1-(Undec-10-enoyl)-1H-1,2,3-benzotriazole | Undec-10-enoic acid | 85 | nih.gov |
| 1-[(Z)-Octadec-9-enoyl]-1H-1,2,3-benzotriazole | Oleic acid | 82 | nih.gov |
| 1-[(9Z,12R)-12-Hydroxyoctadec-9-enoyl]-1H-1,2,3-benzotriazole | Ricinoleic acid | 78 | nih.gov |
| 1-[(9R,12Z)-9-Hydroxyoctadec-12-enoyl]-1H-1,2,3-benzotriazole | Isoricinoleic acid | 75 | nih.gov |
Application in Organocatalysis and Other Catalytic Systems
While N-acylbenzotriazoles are primarily recognized as acylating agents, their involvement in catalytic processes is a growing area of research. Their application in organocatalysis, where a small organic molecule accelerates a chemical reaction, is of particular interest. Although direct organocatalytic activity of this compound itself is not extensively documented, the broader class of N-acylbenzotriazoles participates in reactions that are facilitated by organocatalysts or exhibit catalytic behavior in certain contexts.
For instance, the addition of amines to α,β-unsaturated N-acylbenzotriazoles can be catalyzed by samarium triiodide (SmI3) at ambient temperature. researchgate.net While this involves a metal iodide, it points towards the catalyzed reactivity of N-acylbenzotriazoles. In the realm of true organocatalysis, N-heterocyclic carbenes (NHCs) have been employed in reactions involving N-acylbenzotriazoles. However, in many of these cases, the N-acylbenzotriazole acts as a substrate or a precursor to a reactive intermediate rather than the catalyst itself. For example, NHCs can catalyze the formation of various heterocyclic compounds where an N-acylbenzotriazole might be used as a key reactant. nih.govbeilstein-journals.org
The benzotriazole moiety itself, when part of a larger molecular framework, can influence catalytic activity. The unique electronic properties of the benzotriazole ring can modulate the reactivity of the acyl group, making it amenable to activation by a catalyst. The development of catalytic systems where an N-acylbenzotriazole is a key component of the catalytic cycle is an area with potential for future exploration.
Beyond organocatalysis, N-acylbenzotriazoles have been utilized in other catalytic systems. For example, they have been used in a nickel-catalyzed reductive cross-coupling reaction with nitro compounds to afford amides and sulfonamides. nih.gov In this reaction, the N-acylbenzotriazole serves as an electrophilic partner. Another nickel-catalyzed cross-coupling reaction involves N-acylbenzotriazoles and oxiranes or oxetanes for the synthesis of β-haloethyl and γ-halopropyl esters. rsc.org These examples highlight the role of N-acylbenzotriazoles as versatile reactants in metal-catalyzed transformations.
Development and Characterization as Ligands for Metal-Mediated Transformations
The benzotriazole ring system possesses multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for coordination to metal centers. This has led to the development of benzotriazole and its derivatives, including N-acylbenzotriazoles, as ligands in metal-mediated transformations. The coordination of the benzotriazole moiety to a metal can enhance the catalytic activity and selectivity of the metal complex.
N-acylbenzotriazole-based complexes of Rh(I) and Ru(III) have been reported to act as hydrogenation catalysts in ionic liquid media. bohrium.com The benzotriazole moiety in these complexes likely plays a crucial role in stabilizing the metal center and influencing the catalytic cycle. Furthermore, N-acylbenzotriazoles have been employed as ligands in a copper-catalyzed intramolecular cyclization reaction for the synthesis of benzoxazoles. bohrium.com
The development of benzotriazole-based ligands for cross-coupling reactions has also been an active area of research. Benzotriazole has been shown to be an efficient ligand in the copper-catalyzed Glaser coupling of terminal alkynes. acs.org The donor ability of the nitrogen atoms in the benzotriazole ring is thought to enhance the bidentate character of the designed ligands, leading to improved catalytic performance. researchgate.net The synthesis and characterization of metal complexes with benzotriazole derivatives have been reported, with studies focusing on their structure and properties. For instance, complex compounds of various 3d-metals with 1,2,3-benzotriazole derivatives have been synthesized and characterized using techniques such as elemental analysis, IR spectroscopy, and X-ray crystallography. sapub.orgresearchgate.net These studies provide valuable insights into the coordination chemistry of benzotriazole-based ligands and pave the way for the design of new catalysts.
The characterization of these metal complexes often involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can provide information about the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N and other functional groups in the benzotriazole ring. sapub.org X-ray crystallography provides definitive structural information, revealing the coordination geometry and bond lengths within the metal complex. sapub.org
Future Research Directions and Translational Opportunities
Integration of N-Acylbenzotriazole Chemistry into Flow Synthesis and Automated Platforms
The integration of N-acylbenzotriazole chemistry into continuous flow and automated synthesis platforms represents a significant leap forward in enhancing reaction efficiency, safety, and scalability. Flow chemistry, with its inherent advantages of precise control over reaction parameters and improved heat and mass transfer, is well-suited for the utilization of highly reactive intermediates like N-acylbenzotriazoles.
Recent advancements have demonstrated the use of pyridine-benzotriazole ligands in continuous flow hydrogenation processes, indicating the compatibility of the benzotriazole (B28993) moiety with such systems. acs.org Furthermore, the development of high-throughput, microdroplet-based automated synthesis systems showcases the potential for rapid reaction screening and optimization. nih.gov These platforms can perform a variety of chemical transformations, including those where N-acylbenzotriazoles could serve as key reagents, on a nanogram scale with a throughput of approximately 45 seconds per reaction. nih.gov
The application of such automated systems to reactions involving 1-Decanoylbenzotriazole could accelerate the discovery of novel derivatives and streamline the synthesis of target molecules for various applications. The stability of N-acylbenzotriazoles makes them ideal candidates for use in automated platforms where reagents may be stored for extended periods before use. scispace.com
Table 1: Comparison of Batch vs. Flow Synthesis for N-Acylbenzotriazole Reactions
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Control | Limited control over temperature and mixing | Precise control over temperature, pressure, and mixing |
| Scalability | Challenging and often requires re-optimization | Readily scalable by extending reaction time or using larger reactors |
| Safety | Potential for thermal runaway with exothermic reactions | Enhanced safety due to small reaction volumes and efficient heat exchange |
| Throughput | Lower throughput, sequential reactions | High throughput, potential for parallel synthesis |
Development of Biodegradable Derivatives for Enhanced Sustainability
A key area of future research is the development of biodegradable N-acylbenzotriazole derivatives to enhance the environmental sustainability of chemical processes. While benzotriazoles are known for their persistence in the environment, studies have shown that the biodegradability of benzotriazole derivatives can be influenced by the nature of their substituents.
Research on the biodegradation of various benzotriazoles has been conducted under both aerobic and anaerobic conditions. nih.gov For instance, studies have indicated that carboxylated benzotriazoles are more readily biodegradable than their methylated counterparts. researchgate.net This suggests that strategic modification of the benzotriazole ring or the acyl chain of compounds like this compound could significantly improve their biodegradability.
The half-lives of different benzotriazole derivatives vary depending on the environmental conditions. For example, under aerobic conditions, the biodegradation half-life for benzotriazole was found to be 114 days, while for 5-methylbenzotriazole it was 14 days. nih.gov In contrast, 5-chlorobenzotriazole showed a shorter half-life of 26 days under Fe(III)-reducing anaerobic conditions. nih.gov These findings highlight the importance of understanding the metabolic pathways involved in the degradation of these compounds to design more environmentally benign alternatives.
Table 2: Biodegradation Half-Lives of Selected Benzotriazole Derivatives
| Compound | Condition | Half-Life (days) |
| Benzotriazole | Aerobic | 114 nih.gov |
| 5-Methylbenzotriazole | Aerobic | 14 nih.gov |
| 5-Chlorobenzotriazole | Fe(III) Reducing | 26 nih.gov |
| Benzotriazole | Sulfate Reducing | 315 nih.gov |
| 5-Methylbenzotriazole | Nitrate Reducing | 128 nih.gov |
Future work should focus on synthesizing derivatives of this compound with functional groups that promote microbial degradation, thereby minimizing their environmental persistence.
Exploration of N-Acylbenzotriazole Precursors in Advanced Materials Science and Functional Molecule Design
The versatility of N-acylbenzotriazoles as acylating agents opens up avenues for their use in the synthesis of advanced materials and functional molecules. The decanoyl group in this compound, a ten-carbon aliphatic chain, is a characteristic feature of many surfactant molecules. This makes this compound a potentially valuable precursor for the synthesis of novel non-ionic or cationic surfactants. The benzotriazole group can be displaced by various nucleophiles, allowing for the introduction of hydrophilic head groups to the decanoyl tail.
In the realm of materials science, bis(N-acylbenzotriazoles) derived from dicarboxylic acids have been identified as useful for polymer synthesis. organic-chemistry.org This suggests that this compound could be used to acylate polymer backbones, thereby modifying their surface properties, such as hydrophobicity or biocompatibility. The introduction of long alkyl chains can significantly alter the physical and chemical characteristics of polymers, leading to materials with tailored functionalities.
The reactivity of N-acylbenzotriazoles has been harnessed to synthesize a wide range of organic compounds, including amides, esters, and ketones. organic-chemistry.org This broad reactivity profile can be exploited to design and synthesize complex functional molecules where the decanoyl moiety is a key structural component. For example, in medicinal chemistry, long alkyl chains are often incorporated to modulate the lipophilicity and membrane permeability of drug candidates.
Table 3: Potential Applications of this compound in Material and Molecule Design
| Application Area | Synthetic Strategy | Potential Outcome |
| Surfactant Synthesis | Reaction with hydrophilic nucleophiles (e.g., polyethylene glycols, quaternary amines) | Novel non-ionic or cationic surfactants with tailored properties. |
| Polymer Modification | Acylation of functionalized polymers (e.g., polyvinyl alcohol, chitosan) | Polymers with modified surface energy, hydrophobicity, and thermal properties. |
| Functional Molecule Design | Acylation of bioactive scaffolds or complex organic molecules | Introduction of a lipophilic decanoyl tail to modulate biological activity and pharmacokinetic properties. |
Further research in these areas will undoubtedly uncover new and innovative applications for this compound and its derivatives, contributing to advancements in both materials science and the broader chemical industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
